N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]propanamide is an organic compound with the molecular formula C11H15NO2 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]propanamide typically involves the reaction of 4-methoxybenzylamine with propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group can be reduced to form an amine, resulting in the formation of N-[(4-methoxyphenyl)methyl]propylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: 4-hydroxybenzylpropanamide
Reduction: N-[(4-methoxyphenyl)methyl]propylamine
Substitution: 4-halobenzylpropanamide
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with an acetyl group instead of a propanoyl group.
N-(4-methoxyphenyl)butanamide: Similar structure but with a butanoyl group instead of a propanoyl group.
N-(4-methoxyphenyl)benzamide: Similar structure but with a benzoyl group instead of a propanoyl group.
Uniqueness
N-[(4-methoxyphenyl)methyl]propanamide is unique due to its specific combination of a methoxyphenyl group and a propanamide backbone. This combination imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOBEAEFYKMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400038 |
Source
|
Record name | N-[(4-methoxyphenyl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91247-21-1 |
Source
|
Record name | N-[(4-methoxyphenyl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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